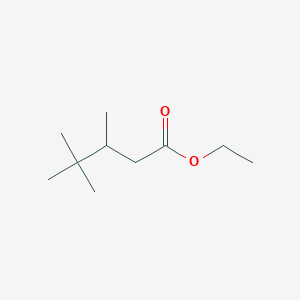

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzenesulfonamides have been studied extensively for their inhibitory properties against various enzymes and receptors, and for their potential use in the treatment of diseases such as cancer, diabetes, and neurological disorders .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonamide groups with various aromatic or heteroaromatic compounds. For example, the synthesis of kynurenine 3-hydroxylase inhibitors involved the reaction of phenylthiazol with benzenesulfonamide . Similarly, novel anticancer benzenesulfonamide derivatives were synthesized by reacting aminoguanidines with phenylglyoxal hydrate . These methods demonstrate the versatility of benzenesulfonamide chemistry in generating a wide array of compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring, which can be further substituted with various functional groups to modulate the compound's properties. X-ray crystallographic studies have been used to determine the binding mechanisms of these compounds to their target enzymes, providing insights into their inhibitory activities . The crystal structure of a Schiff base derivative of benzenesulfonamide has also been reported, highlighting the tautomerism that can influence the compound's properties .

Chemical Reactions Analysis

Benzenesulfonamides can participate in a variety of chemical reactions, which are essential for their biological activity. For instance, the interaction of benzenesulfonamide derivatives with zinc in the active site of carbonic anhydrases is a key aspect of their inhibitory mechanism . Additionally, the reactivity of benzenesulfonamides with other functional groups, such as the formation of Schiff bases, is important for the synthesis of novel compounds with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. For example, the metabolic stability of certain benzenesulfonamide derivatives was found to be influenced by the presence of specific substituents, which can affect their potential as drug candidates . The spectroscopic properties, including IR, NMR, and UV-Visible spectra, provide valuable information for the characterization and identification of these compounds .

安全和危害

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new applications for the compound or new synthesis methods.

I hope this general information is helpful. For specific information on “N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical engineer. They might be able to provide more detailed information or guide you to the appropriate resources. Please note that handling chemical substances should always be done in a controlled environment following the appropriate safety measures.

属性

IUPAC Name |

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3NO3S2/c1-12(18,7-8-21-2)9-17-22(19,20)11-5-3-10(4-6-11)13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDOAQXIZFPWNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-(trifluoromethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide](/img/structure/B3005712.png)

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)

![5-Chloro-7-[(4-ethylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3005723.png)

![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)

![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)